3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
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Overview
Description
The compound 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic molecule characterized by its unique structure, which includes phenolic and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the methylene bridge.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to modify the methylene bridge.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can lead to modified methylene bridges.
Scientific Research Applications
3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Biochemistry: Studied for its interactions with various enzymes and proteins, potentially leading to new therapeutic targets.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with molecular targets such as enzymes and receptors. The phenolic and pyridinone moieties can participate in hydrogen bonding and π-π interactions, influencing biological pathways. For instance, its antioxidant activity is attributed to the ability to donate hydrogen atoms, neutralizing free radicals.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
- 3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
Uniqueness
3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-hydroxy-3-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-6-25-13(3)10-17(28)21(23(25)30)20(15-8-9-16(27)19(12-15)32-5)22-18(29)11-14(4)26(7-2)24(22)31/h8-12,20,27-29H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLHUFOWPRRKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=C(C=C2)O)OC)C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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